

Application Note: Characterizing Protein Interactions of N"-[(4-chlorophenyl)methyl]guanidine hydroiodide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	N"-[(4-chlorophenyl)methyl]guanidine hydroiodide
CAS No.:	1632141-77-5
Cat. No.:	B2732798

[Get Quote](#)

Abstract

This guide provides a comprehensive framework for researchers seeking to characterize the binding of **N"-[(4-chlorophenyl)methyl]guanidine hydroiodide** to its protein targets. The guanidinium moiety, a key feature of this compound, is a well-established pharmacophore known to interact with negatively charged residues on protein surfaces. Understanding this interaction is critical for elucidating its mechanism of action and for structure-based drug design. This document details the principles and step-by-step protocols for four powerful biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and Radioligand Binding Assays. We emphasize the causality behind experimental choices and provide self-validating protocols to ensure data integrity, empowering researchers to accurately determine binding affinity, kinetics, and thermodynamics.

Introduction

The Guanidinium Moiety in Molecular Recognition

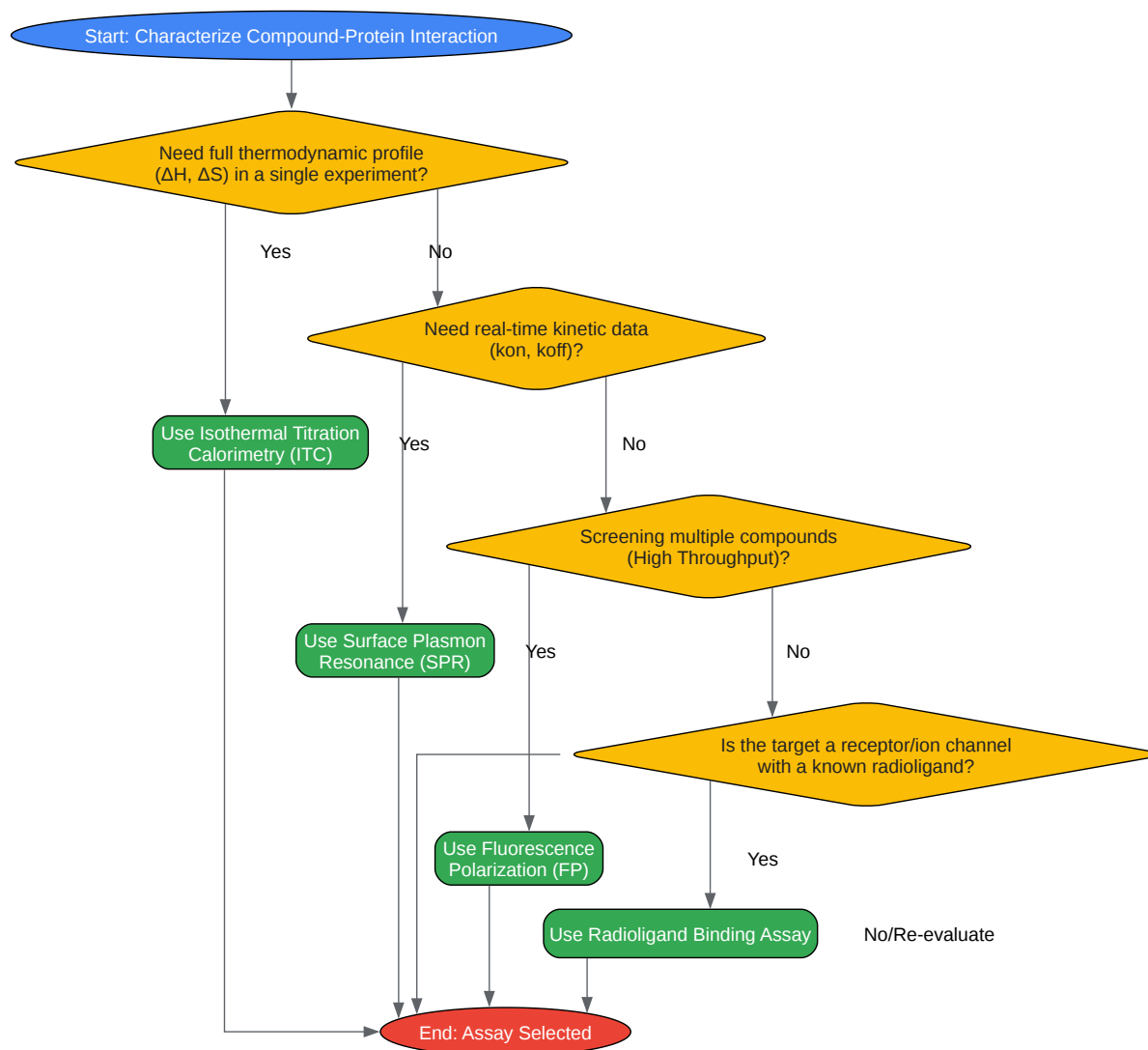
The guanidinium group, the functional core of the amino acid arginine, is a cornerstone of molecular recognition in biology. Its positive charge is delocalized across its planar structure, allowing it to act as a potent hydrogen bond donor that forms highly stable, bidentate salt bridges with the carboxylate groups of aspartate and glutamate or with phosphate groups.[1] This strong and specific interaction underpins countless protein-protein and protein-ligand interactions. Compounds containing a guanidinium group, such as N"-[(4-chlorophenyl)methyl]guanidine, are therefore of significant interest in drug discovery.

N"-[(4-chlorophenyl)methyl]guanidine hydroiodide: A Compound of Interest

While specific literature on **N"-[(4-chlorophenyl)methyl]guanidine hydroiodide** is not abundant, its structural similarity to other known bioactive guanidine derivatives suggests it may target proteins such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. For instance, related diarylguanidines are known to be ligands for NMDA receptor ion channels[2], and N-(3-chlorophenyl)guanidine is a known 5-HT₃ receptor agonist.[3] The objective of this application note is to provide a versatile and robust set of methodologies that can be adapted to rigorously characterize the binding of this compound to any putative protein target.

Part I: Assay Selection and Principles

Choosing the correct biophysical assay is paramount and depends on the specific research question, the availability of reagents, and the properties of the protein target. The following workflow provides a decision-making framework.



[Click to download full resolution via product page](#)

Caption: Assay selection workflow.

In-Depth Principles

- **Isothermal Titration Calorimetry (ITC):** ITC directly measures the heat released or absorbed during a binding event.[4] A solution of the ligand (the compound) is titrated into a solution of the macromolecule (the protein). The resulting heat changes are measured to determine the binding affinity (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[4][5] This makes ITC a gold-standard technique for thermodynamic characterization.[6]
- **Surface Plasmon Resonance (SPR):** SPR is a label-free optical technique that measures molecular interactions in real-time.[7] The protein is typically immobilized on a sensor chip. When the compound is flowed over the surface, binding causes a change in the refractive index at the surface, which is detected as a response signal.[8] This allows for the direct determination of association (k_{on}) and dissociation (k_{off}) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
- **Fluorescence Polarization (FP):** FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescent molecule.[9] A small, fluorescently-labeled molecule (a "probe" or "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a large protein, its tumbling slows dramatically, increasing the polarization.[9] In a competitive assay format, the unlabeled test compound displaces the fluorescent probe from the protein, causing a decrease in polarization. This method is highly amenable to high-throughput screening (HTS).[10]
- **Radioligand Binding Assays:** These assays are extremely sensitive and are a cornerstone of receptor pharmacology.[11] They rely on the use of a radioactively labeled ligand that binds to the target protein. In a competition assay, the ability of the unlabeled test compound to displace the radioligand is measured. This allows for the determination of the compound's binding affinity (K_i). These protocols are well-established for various targets, including GPCRs and ion channels.[12][13]

Part II: Experimental Protocols

Protocol 1: Direct Binding and Thermodynamics using Isothermal Titration Calorimetry (ITC)

This protocol outlines the direct measurement of binding between **N"-[(4-chlorophenyl)methyl]guanidine hydroiodide** and a purified protein target.

1.1. Principle of Causality The foundation of a successful ITC experiment is precise buffer matching. Any mismatch in buffer components between the protein solution in the cell and the ligand solution in the syringe will generate heats of dilution, which can obscure or mimic a true binding signal.[5] Therefore, the final dialysis step for the protein must be performed against the exact same buffer batch used to dissolve the compound.

1.2. Materials and Reagents

- Protein: Purified protein target, >95% purity.
- Compound: **N"-[(4-chlorophenyl)methyl]guanidine hydroiodide**.
- ITC Buffer: A buffer that ensures protein stability and solubility (e.g., PBS or HEPES, pH 7.4). Avoid buffers with high ionization enthalpies like Tris if possible. If a reducing agent is needed, TCEP is preferred over DTT or β -mercaptoethanol.[5]
- Instrument: Microcalorimeter (e.g., Malvern MicroCal PEAQ-ITC or ITC200).

1.3. Sample Preparation

- Protein Preparation: Dialyze the purified protein extensively against the chosen ITC buffer. After dialysis, centrifuge the protein sample (e.g., at 14,000 x g for 15 min) to remove any aggregates.[5]
- Concentration Determination: Accurately measure the protein concentration (e.g., via A280 or BCA assay). Errors in concentration directly affect the determined stoichiometry (n) and binding constant (KD).[5]
- Compound Preparation: Dissolve the compound in the final dialysis buffer to create a stock solution. Prepare the final syringe concentration by diluting the stock with the same buffer. The ligand concentration in the syringe should typically be 10-20 times the protein concentration in the cell for a 1:1 binding model.[14][15]

- Degassing: Thoroughly degas both protein and compound solutions immediately before the experiment to prevent bubble formation.[5]

1.4. Step-by-Step ITC Experiment Protocol

- Instrument Setup: Set the experimental temperature (e.g., 25°C).
- Cell Loading: Load the degassed protein solution into the sample cell (e.g., ~300 μL for an ITC200).[5] Load the reference cell with the ITC buffer.
- Syringe Loading: Load the degassed compound solution into the injection syringe (e.g., ~100 μL).[5]
- Equilibration: Allow the system to equilibrate thermally.
- Titration: Perform the titration experiment. This typically involves an initial small injection (e.g., 0.4 μL) to remove air from the syringe tip, followed by 18-20 subsequent injections (e.g., 2 μL each).
- Data Acquisition: Record the heat change after each injection until the binding sites are saturated.

1.5. Data Analysis and Self-Validation

- Analysis: Integrate the peaks from the raw thermogram. Plot the integrated heat per injection against the molar ratio of ligand to protein. Fit the resulting binding isotherm to an appropriate model (e.g., one set of sites) to determine K_D , n , and ΔH .
- Controls (Self-Validation):
 - Ligand-to-Buffer Titration: Perform a control experiment by titrating the compound into the buffer alone. The heat changes should be minimal and represent the heat of dilution. This value is subtracted from the main experiment's data.
 - Buffer-to-Protein Titration: Injecting buffer into the protein solution should also yield minimal heat changes.

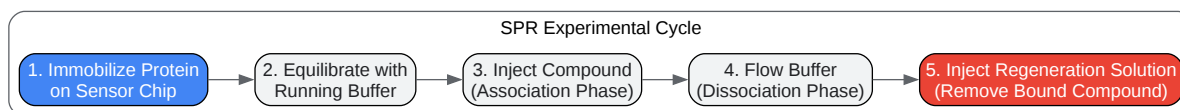
Parameter	Typical Starting Concentration (Cell)	Typical Starting Concentration (Syringe)	Information Gained
KD (Binding Affinity)	10-50 μM	100-500 μM	Strength of the interaction
n (Stoichiometry)	(Dependent on KD)	(Dependent on KD)	Molar ratio of binding
ΔH (Enthalpy)	(Dependent on KD)	(Dependent on KD)	Heat released/absorbed
ΔS (Entropy)	(Dependent on KD)	(Dependent on KD)	Change in disorder

Table 1: Typical ITC Experimental Parameters and Outputs.[4][5]

Protocol 2: Real-Time Kinetics using Surface Plasmon Resonance (SPR)

This protocol describes how to measure the binding kinetics of the compound to an immobilized protein target.

2.1. Principle of Causality The quality of SPR data is critically dependent on the integrity of the immobilized protein. The immobilization strategy should be chosen to ensure the protein's native conformation and binding site accessibility are preserved. A reference flow cell is essential to correct for non-specific binding and bulk refractive index changes, ensuring the measured signal is from the specific interaction only.[8]



[Click to download full resolution via product page](#)

Caption: Standard SPR experimental workflow.

2.2. Materials and Reagents

- Protein: Purified protein target with an appropriate tag for immobilization (e.g., His-tag) or available surface lysines for amine coupling.
- Compound: **N"-[(4-chlorophenyl)methyl]guanidine hydroiodide**.
- SPR Instrument: e.g., Biacore (Cytiva) or ForteBio Pioneer.
- Sensor Chip: e.g., CM5 chip for amine coupling, NTA chip for His-tag capture.
- Running Buffer: e.g., HBS-EP+. Must be well-matched with the compound solvent (e.g., contain the same percentage of DMSO).

2.3. Step-by-Step SPR Protocol

- Chip Preparation: Activate the sensor chip surface according to the manufacturer's protocol (e.g., using EDC/NHS for amine coupling).
- Protein Immobilization: Inject the protein over the activated surface to achieve the desired immobilization level. Block any remaining active sites. One flow cell should be prepared as a reference surface (activated and blocked without protein).
- Compound Titration:
 - Prepare a dilution series of the compound in running buffer (e.g., 0.1 nM to 10 μ M).
 - Inject each concentration over the protein and reference surfaces for a set time (association phase), followed by a flow of running buffer (dissociation phase).
 - Between each compound concentration, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound compound and prepare the surface for the next cycle.
- Data Acquisition: Record the sensorgram (Response Units vs. Time) for each cycle.

2.4. Data Analysis and Self-Validation

- Analysis:
 - Subtract the reference cell signal from the active cell signal to get the specific binding response.
 - Perform a buffer blank subtraction (a "zero concentration" run) to correct for any systematic drift.
 - Globally fit the corrected sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine k_{on} , k_{off} , and KD (where $KD = k_{off}/k_{on}$).
- Controls (Self-Validation):
 - Reference Surface: The signal from the reference surface accounts for non-specific binding and bulk effects.
 - Immobilization Level: Test different immobilization densities to ensure the observed kinetics are not mass transport limited.

Protocol 3: Competitive Binding Affinity using Fluorescence Polarization (FP)

This protocol is for determining the compound's affinity via competition with a known fluorescent ligand for the target protein.

3.1. Principle of Causality The success of a competitive FP assay hinges on the choice of a fluorescent probe with a suitable affinity for the target. Its KD should be at or below the expected K_i of the test compound to ensure effective competition. The concentration of the probe should be kept low (ideally \leq its KD) and the protein concentration should be set to achieve a significant polarization window (the difference between bound and free signal) without depleting the free concentration of the test compound.

3.2. Materials and Reagents

- Protein: Purified protein target.
- Fluorescent Probe: A fluorescently-labeled ligand known to bind the target.

- Test Compound: **N"-[(4-chlorophenyl)methyl]guanidine hydroiodide.**
- Assay Buffer: e.g., PBS with 0.01% Tween-20 or Triton X-100 to prevent aggregation.
- Plate Reader: Equipped with appropriate excitation/emission filters and polarizers.
- Plates: Low-binding, black, 96- or 384-well microplates.

3.3. Step-by-Step FP Protocol

- Probe KD Determination: First, determine the affinity of the fluorescent probe for the protein. Prepare a serial dilution of the protein and add a fixed, low concentration of the probe (e.g., 1-10 nM) to each well. Measure FP to generate a saturation binding curve and determine the KD.
- Competition Assay Setup:
 - Prepare a serial dilution of the test compound.
 - In each well of the microplate, add the fixed concentrations of protein and fluorescent probe (determined from the previous step to give ~50-80% of the maximum FP signal).
 - Add the test compound dilutions to the wells.
- Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
- Measurement: Read the fluorescence polarization on the plate reader.

3.4. Data Analysis and Self-Validation

- Analysis:
 - Plot the FP signal against the log concentration of the test compound.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that displaces 50% of the bound probe).

- Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [\text{Probe}]/K_{D,\text{probe}})$
- Controls (Self-Validation):
 - No Protein Control: Wells containing only the probe and buffer (defines the minimum FP signal).
 - No Competitor Control: Wells containing the probe and protein but no test compound (defines the maximum FP signal).
 - Compound Interference: Screen the test compound at its highest concentration in the absence of protein to check for intrinsic fluorescence or quenching effects.

Protocol 4: High-Sensitivity Receptor Binding using Radioligand Assays

This protocol details a competition binding assay using a radiolabeled ligand, ideal for membrane-bound targets like GPCRs or ion channels.

4.1. Principle of Causality The core of this technique is the separation of the protein-bound radioligand from the free radioligand. Incomplete separation leads to high background and poor data quality. Rapid vacuum filtration through glass fiber filters is the standard method; the filters trap the membranes (and thus the bound radioligand) while unbound ligand passes through. Non-specific binding must be accurately determined using a high concentration of a known unlabeled ligand to saturate the target sites, ensuring that any remaining signal is due to binding to non-target components.

4.2. Materials and Reagents

- Protein Source: Membrane preparations from cells or tissues expressing the target receptor. [\[16\]](#)
- Radioligand: A tritiated ($[^3\text{H}]$) or iodinated ($[^{125}\text{I}]$) ligand with high affinity and specificity for the target.
- Test Compound: **N'-[(4-chlorophenyl)methyl]guanidine hydroiodide.**

- Binding Buffer: Buffer optimized for the specific receptor target.
- Wash Buffer: Ice-cold binding buffer.
- Filtration Apparatus: Cell harvester for rapid filtration.
- Filters: Glass fiber filters (e.g., GF/B or GF/C).
- Scintillation Counter and scintillation fluid.

4.3. Step-by-Step Radioligand Binding Protocol

- Assay Setup: Set up assay tubes or a 96-well plate with three sets of conditions:
 - Total Binding: Membrane prep + radioligand + buffer.
 - Non-specific Binding (NSB): Membrane prep + radioligand + a saturating concentration of a known unlabeled ligand.
 - Competition: Membrane prep + radioligand + serial dilutions of the test compound.
- Incubation: Add the membrane preparation, test compound/buffer, and finally the radioligand to all wells.^[16] Incubate at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).^[16]
- Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration over glass fiber filters. Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.^[16]
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

4.4. Data Analysis and Self-Validation

- Analysis:
 - Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

- For the competition samples, calculate the percentage of specific binding at each concentration of the test compound.
- Plot the percent specific binding against the log concentration of the test compound.
- Fit the data to a sigmoidal dose-response curve to determine the IC50.
- Convert the IC50 to Ki using the Cheng-Prusoff equation, similar to the FP assay.
- Controls (Self-Validation):
 - Total and Non-specific Binding: These are essential internal controls for every experiment to define the signal window and calculate specific binding.
 - Saturation Experiment: To validate the assay, a saturation binding experiment should be performed by incubating the membranes with increasing concentrations of the radioligand to determine its KD and the receptor density (Bmax).

Part III: Data Interpretation and Troubleshooting

Common Problem	Potential Cause(s)	Suggested Solution(s)
ITC: No or very small binding signal	Protein is inactive; Compound is insoluble; KD is too weak or too tight for the concentration range.	Check protein activity with another assay; Check compound solubility in assay buffer; Adjust protein/ligand concentrations based on estimated KD.
SPR: High non-specific binding	Compound is "sticky" or aggregating; Reference surface is not inert.	Add a small amount of detergent (e.g., 0.05% Tween-20) to the running buffer; Use a different reference surface (e.g., a non-related protein).
FP: Small assay window	Probe concentration is too high; Protein is not binding the probe effectively.	Lower the probe concentration; Confirm probe-protein interaction via another method (e.g., ITC); Screen for a better fluorescent probe.
Radioligand: High non-specific binding	Radioligand is binding to the filter or other materials; Insufficient washing.	Pre-soak filters in a blocking agent (e.g., polyethyleneimine); Increase the number and volume of washes with ice-cold buffer.
All Assays: Poor data fit	Compound or protein precipitation at high concentrations; Stoichiometry is not 1:1; Assay not at equilibrium.	Check for precipitation visually or by light scattering; Use more complex fitting models; Increase incubation time.

Table 2: Common Troubleshooting Scenarios.

Conclusion

The characterization of **N"-[(4-chlorophenyl)methyl]guanidine hydroiodide**'s interactions with its protein targets is an essential step in its development as a chemical probe or

therapeutic lead. The biophysical methods detailed in this application note—ITC, SPR, FP, and Radioligand Binding—provide a powerful and complementary toolkit for this purpose. By carefully selecting the appropriate assay, meticulously preparing samples, and including rigorous controls, researchers can obtain high-quality, reproducible data on the affinity, kinetics, and thermodynamics of binding. This information is invaluable for understanding the compound's mechanism of action and for guiding future optimization efforts.

References

- IntechOpen. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. Available from: [\[Link\]](#)
- ATA Scientific. (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. Available from: [\[Link\]](#)
- Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available from: [\[Link\]](#)
- MDPI. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Available from: [\[Link\]](#)
- Center for Macromolecular Interactions, Harvard Medical School. Isothermal Titration Calorimetry (ITC). Available from: [\[Link\]](#)
- Current Protocols in Neuroscience. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Available from: [\[Link\]](#)
- Springer Nature Experiments. Radioligand Binding Assays and Their Analysis. Available from: [\[Link\]](#)
- Agilent. (2022). UV Fluorescence Polarization as a Means to Investigate Protein Conformational and Mass Change. Available from: [\[Link\]](#)
- ResearchGate. Radioligand binding methods for membrane preparations and intact cells. Available from: [\[Link\]](#)
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [\[Link\]](#)

- Kiessling Lab, University of Wisconsin-Madison. (1998). Probing Low Affinity and Multivalent Interactions with Surface Plasmon Resonance: Ligands for Concanavalin A. Available from: [\[Link\]](#)
- PMC, National Center for Biotechnology Information. (2017). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Available from: [\[Link\]](#)
- DSpace@MIT. (2017). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Available from: [\[Link\]](#)
- PMC, National Center for Biotechnology Information. (2018). RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction. Available from: [\[Link\]](#)
- PMC, National Center for Biotechnology Information. (2014). Fluorescence polarization assays to measure interactions between G α subunits of heterotrimeric G proteins and regulatory motifs. Available from: [\[Link\]](#)
- PMC, National Center for Biotechnology Information. (2007). Guanidinium derivatives bind preferentially and trigger long-distance conformational changes in an engineered T4 lysozyme. Available from: [\[Link\]](#)
- MDPI. (2020). Fluorescence Polarization-Based Bioassays: New Horizons. Available from: [\[Link\]](#)
- PMC, National Center for Biotechnology Information. (2019). Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA. Available from: [\[Link\]](#)
- SciSpace. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Available from: [\[Link\]](#)
- PubMed, National Center for Biotechnology Information. (1994). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Available from: [\[Link\]](#)

- PubMed, National Center for Biotechnology Information. (2000). The 5-HT₃ agent N-(3-chlorophenyl)guanidine (MD-354) serves as a discriminative stimulus in rats and displays partial agonist character in a shrew emesis assay. Available from: [\[Link\]](#)
- Wikipedia. Guanidine. Available from: [\[Link\]](#)
- Frontiers in Microbiology. (2017). Guanidine N-methylation by BslI Is Dependent on Acylation of Beta-amine Arginine in the Biosynthesis of Blastocidin S. Available from: [\[Link\]](#)
- Google Patents. Nitroguanidine compounds and insecticides.
- PubMed, National Center for Biotechnology Information. (2013). Investigation of the mechanism of protein denaturation by guanidine hydrochloride-induced dissociation of inhibitor-protease complexes. Available from: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. dspace.mit.edu [dspace.mit.edu]
2. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
3. The 5-HT₃ agent N-(3-chlorophenyl)guanidine (MD-354) serves as a discriminative stimulus in rats and displays partial agonist character in a shrew emesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
4. How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions - ATAScientific [atascientific.com.au]
5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
6. mdpi.com [mdpi.com]

- 7. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. Fluorescence polarization assays to measure interactions between G α subunits of heterotrimeric G proteins and regulatory motifs - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents | IntechOpen [intechopen.com]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- To cite this document: BenchChem. [Application Note: Characterizing Protein Interactions of N"-[(4-chlorophenyl)methyl]guanidine hydroiodide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2732798/docs#application-note-characterizing-protein-interactions-of-n-4-chlorophenyl-methyl-guanidine-hydroiodide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)